molecular formula C11H12FN3O B2552695 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol CAS No. 1248179-03-4

2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol

Cat. No. B2552695
CAS RN: 1248179-03-4
M. Wt: 221.235
InChI Key: RZOASKWRWXZWOJ-UHFFFAOYSA-N
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Description

The compound 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol is a derivative of 1,2,4-triazole, which is a heterocyclic compound that has garnered interest in various fields such as agricultural and medicinal chemistry due to its herbicidal and antifungal activities . The structure of this compound is characterized by the presence of a triazole ring, which is known to interact with various other functional groups to form compounds with significant biological activities.

Synthesis Analysis

The synthesis of related triazole compounds involves the generation of a carbanion from a triazole precursor, which is then condensed with carbonyl compounds to yield a variety of 2-(1H-1,2,4-triazol-1-yl)ethanols . For instance, the synthesis of a similar compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was achieved by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide . This demonstrates the versatility of triazole chemistry in generating a wide range of substituted compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and elemental analysis . For example, the crystal structure of a related compound was determined to belong to the orthorhombic space group with specific bond angles and distances that contribute to the stability of the molecule through intermolecular hydrogen bonding .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including alkylation and reduction, to form secondary alcohols with potential biological activity . The alkylation reaction typically involves the introduction of an alkyl group to the triazole ring, followed by the reduction of the ketone to an alcohol. These reactions are crucial for the modification of the triazole core and the generation of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the triazole ring. These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent. The density, crystal system, and molecular weight are some of the characteristics that are meticulously analyzed to understand the behavior of these compounds .

Scientific Research Applications

Selective Generation of (1H‐1,2,4‐Triazol‐1‐yl)methyl Carbanion and Condensation with Carbonyl Compounds

2-(1H-1,2,4-triazol-1-yl)ethanols, including compounds similar to 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol, have garnered attention in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. A study by Lassalas et al. (2017) developed a method to access these substituted triazoles, highlighting their significance in creating diverse molecules for potential applications in disease control and agriculture Lassalas et al., 2017.

Synthesis and Crystal Structure

The synthesis and crystal structure of a related compound, showcasing the methodological advancements in generating complex structures that could be foundational for new materials or pharmaceuticals, was detailed by Liang (2009). This research underscores the importance of structural understanding in the development of new compounds with specific functions Xu Liang.

Coordination and Fluorescence in Zn2+ Probes

Research by Hendrickson et al. (2003) into the coordination and fluorescence of Zn2+ probes provides insights into the biochemical applications of triazole derivatives. Their work on the intracellular Zn2+ probe Zinquin A demonstrates the potential of triazole-based compounds in biological sensing and imaging, indicating a route for the development of diagnostic tools Hendrickson et al., 2003.

Tribological Performance and Tribochemical Analysis

The study by Yan et al. (2014) on the tribological performance and tribochemical analysis of novel borate esters, including 2-(2-(4-dodecylphenoxy)-1, 3, 6, 2-dioxazaborocan-6-yl) ethanol, highlights the application of triazole derivatives in enhancing lubricant properties. This research may lead to the development of superior lubricants for various industrial applications, showcasing the versatility of triazole compounds J. Yan et al., 2014.

Synthesis and Antimicrobial Evaluation

The synthesis and evaluation of new thiazolyl-1,2,3-triazolyl-alcohol derivatives by Jagadale et al. (2020) for their antimicrobial properties present another dimension of triazole derivatives' application. This study suggests that these compounds could be lead candidates for developing new antimicrobial agents, highlighting the potential pharmaceutical applications S. Jagadale et al., 2020.

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to exhibit promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

While specific safety and hazard information for “2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol” is not available, it is generally recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .

Future Directions

Given the promising biological activities of triazole compounds, there is significant interest in further exploring their potential in medicinal chemistry . The development of more effective and potent triazole-based agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-8-6-9(12)2-3-11(8)15-7-10(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOASKWRWXZWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol

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